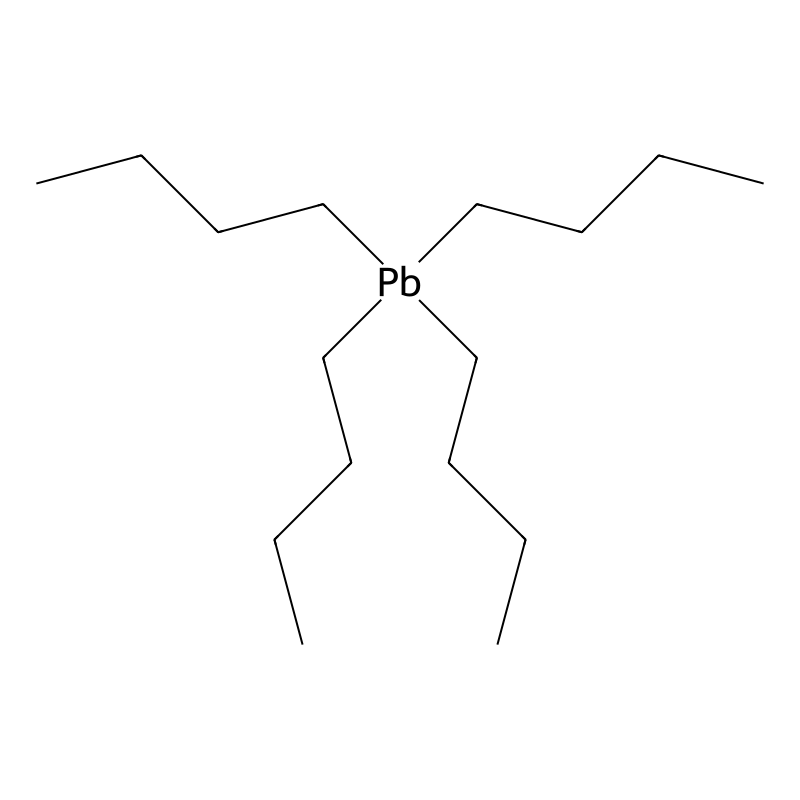

Plumbane, tetrabutyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetrabutylammonium Hydroxide (TBAH) in Phase-Transfer Catalytic Synthesis

Scientific Field: Chemical Intermediates

Application Summary: TBAH is used as a catalyst in phase-transfer catalytic reactions for the synthesis of fullerenol, a polyhydroxylated fullerene.

Methods of Application: The process involves using TBAH as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions.

Plumbene in Nanomaterials

Scientific Field: Nanotechnology

Application Summary: Plumbene, a new two-dimensional material, is a single layer of lead atoms hexagonally arranged like a honeycomb structure.

Methods of Application: The paper compares the structure and properties of graphene, silicene, and plumbene for the application of plumbene in batteries, machine manufacturing, shipbuilding, etc.

Results: The lattice constant of plumbene is 4.93 Å, and the nearest neighbor atoms’ Pb–Pb bond distance in plumbene is 3.00 Å.

TBAH in Cellulose Dissolution

Scientific Field: Material Science

Application Summary: TBAH is used for the dissolution of 10wt% cellulose under room temperature conditions.

Methods of Application: The cellulose is mixed with a solution of TBAH, which acts as a solvent.

Results: The cellulose dissolves in the TBAH solution, which can be used for further processing or analysis.

TBAH in Synthesis of 1,2,4-Oxadiazoles

Scientific Field: Organic Chemistry

Application Summary: TBAH is used as a catalyst during the synthesis of 1,2,4-oxadiazoles.

Methods of Application: The oxadiazole precursors are reacted in the presence of TBAH, which facilitates the formation of the oxadiazole ring.

Results: The reaction leads to the formation of 1,2,4-oxadiazoles.

Plumbene in Energy Storage

Scientific Field: Energy Technology

Methods of Application: Plumbene can be used as an electrode material in these batteries due to its unique electronic properties.

Plumbene in Energy Conversion

Methods of Application: Plumbene can be used as a photocatalyst in these reactions due to its unique electronic and optical properties.

TBAH in Alkylation of Nitriles

Application Summary: TBAH is used in the alkylation of nitriles.

Methods of Application: The nitrile is reacted with an alkylating agent in the presence of TBAH.

Results: The reaction leads to the formation of alkylated nitriles.

TBAH in Preparation of Fatty Acid Salts

Scientific Field: Biochemistry

Application Summary: TBAH is used in the preparation of TBAH salts of fatty acids

Methods of Application: Fatty acids are reacted with TBAH to form the corresponding TBAH salts

Results: The reaction leads to the formation of TBAH salts of fatty acids

Plumbene in Nuclear Power Generation

Plumbene in Preparation of Nanocomposites

Application Summary: Plumbene can be used in the preparation of plumbene-reinforced nanocomposites.

Plumbene in Electronics Industry

Scientific Field: Electronics

Application Summary: Plumbene can have predicted applications where conductivity is the prime concern.

Plumbene in Biomedicines

Scientific Field: Biomedical Science

Plumbane, tetrabutyl- is an organolead compound with the chemical formula . It consists of a lead atom bonded to four butyl groups, making it a member of the plumbane family, which are lead hydrides. This compound is characterized by its unique structure and properties, including being a colorless liquid at room temperature. Tetrabutylplumbane is notable for its potential applications in organic synthesis and as a reagent in various

Tetrabutylplumbane is a highly toxic compound and should be handled with extreme caution.

- Toxicity: Lead is a known neurotoxin and can cause severe health problems upon exposure. Exposure to tetrabutylplumbane can lead to symptoms like headaches, nausea, vomiting, and organ damage [].

- Flammability: Tetrabutylplumbane is highly flammable and can readily ignite. It is important to handle this compound in a well-ventilated area away from heat sources [].

- Reactivity: Tetrabutylplumbane is highly reactive towards air and moisture. It should be stored under inert gas to prevent decomposition [].

- Hydrolysis: Tetrabutylplumbane can react with water, leading to the formation of lead oxides and butanol.

- Oxidation: The compound can be oxidized by strong oxidizing agents, resulting in the formation of lead(IV) species.

- Substitution Reactions: Tetrabutylplumbane can undergo nucleophilic substitution reactions where the butyl groups can be replaced by other alkyl or aryl groups, facilitating the synthesis of more complex organolead compounds .

Tetrabutylplumbane can be synthesized through several methods:

- Direct Synthesis: Reacting lead(II) hydride with butyl lithium in an inert atmosphere can yield tetrabutylplumbane.

- Grignard Reaction: The reaction of lead(II) chloride with butyl magnesium bromide can also produce tetrabutylplumbane.

- Reduction Methods: Reduction of tetraalkyllead compounds using reducing agents such as lithium aluminum hydride may also be employed to synthesize tetrabutylplumbane .

Tetrabutylplumbane has several applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing other organolead compounds.

- Catalysis: It may be used in catalytic processes due to its ability to stabilize reactive intermediates.

- Research: As a model compound for studying the properties and behavior of organolead chemistry .

Interaction studies involving tetrabutylplumbane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of substitution reactions and provide insights into how tetrabutylplumbane can be utilized in synthetic organic chemistry. Additionally, research on its interactions with biological systems is crucial for understanding its toxicological profile and potential environmental impacts .

Tetrabutylplumbane shares similarities with other organolead compounds, particularly those that contain alkyl groups attached to lead. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tetraethyllead | Used historically as an anti-knock agent in gasoline; highly toxic. | |

| Tetraphenyllead | Known for its stability and use in organic synthesis; less toxic than alkyl leads. | |

| Tert-butyl(trimethyl)plumbane | Exhibits different reactivity patterns due to varying substituents. |

Uniqueness

Tetrabutylplumbane is unique due to its specific arrangement of four butyl groups around a central lead atom, which influences its reactivity and physical properties compared to other organolead compounds. Its potential applications in organic synthesis and catalysis further distinguish it from similar compounds .

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard